While specific synthesis methods are not detailed in the provided abstracts, they suggest a potential synthesis pathway involving the reaction of a substituted quinazoline-4(3H)-one with a substituted benzene sulfonyl chloride in the presence of a base. Further investigation into specific literature focused on Metolazone synthesis is recommended for detailed procedures and parameters.
Metolazone is a small organic molecule with a molecular weight of 365.83 g/mol. Its structure comprises a quinazoline ring system with a chlorine atom at position 7, a methyl group at position 2, a 3-tolyl group at position 3, and a sulfonamide group at position 6. This particular structure contributes to its pharmacological activity and physicochemical properties.
Metolazone primarily acts on the renal tubules, specifically the cortical diluting segment of the ascending limb of Henle's loop and the early distal convoluted tubule, inhibiting sodium chloride cotransport. This inhibition disrupts the reabsorption of sodium back into the bloodstream, leading to increased excretion of sodium and water, ultimately resulting in diuresis. Studies suggest that Metolazone may also exert some effects on proximal tubule transport.
Metolazone is poorly water-soluble, which poses challenges for intravenous formulation. Its pKa value, which indicates its acidity/basicity, is not provided in the abstracts but is crucial for understanding its behavior in different pH environments. Specific techniques like HPLC, UV-Spectrometry, and mass spectrometry are employed to identify and quantify Metolazone in research settings.
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: